沃阿卡明

描述

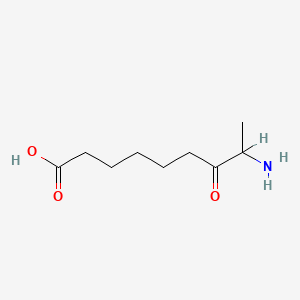

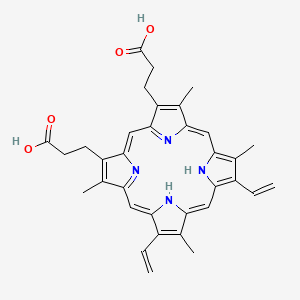

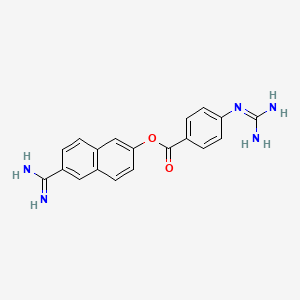

Voacamine, also known under the older names voacanginine and vocamine, is a naturally occurring dimeric indole alkaloid of the secologanin type . It is found in a number of plants, including Voacanga africana and Tabernaemontana divaricata . It is approved for use as an antimalarial drug in several African countries .

Synthesis Analysis

Voacamine can be obtained either by a low yielding direct isolation from Tabernanthe iboga or using a semi-synthetic procedure from voacangine, an iboga alkaloid occurring in a higher yield in the root bark of Voacanga africana . Using a direct acetone-based extraction procedure (0.5 kg of root bark), voacangine was isolated in ∼0.8% of root bark dried weight .

Molecular Structure Analysis

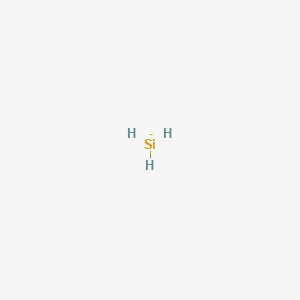

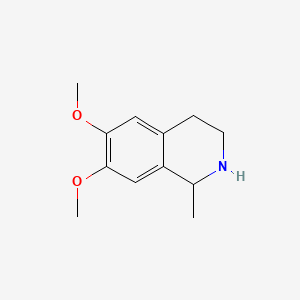

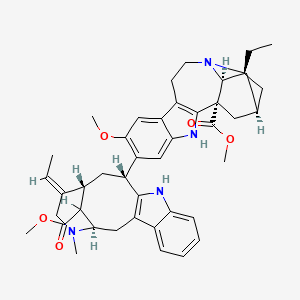

Voacamine is a bisindolic alkaloid . It has an ibogaine unit joined with a vobasine unit .

Chemical Reactions Analysis

The reaction at a 500 mg scale of voacamine was tested using TIPS (3.0 equivalents, entry 8) to afford 39% molar yield for voacangine and other byproducts as norvoacangine (8) in 17% and ibogaine in 20% yield .

Physical And Chemical Properties Analysis

Voacamine has a chemical formula of C43H52N4O5 . Its molecular weight is 704.8968 .

科学研究应用

Anti-Onchocercal Activity

Voacamine, along with other compounds, has been isolated from the stem bark of Voacanga africana . These compounds were found to inhibit the motility of both the microfilariae (Mf) and adult male worms of Onchocerca ochengi, a parasitic worm, in a dose-dependent manner . This suggests that Voacamine could potentially be used in the treatment of diseases caused by these parasites .

Oncogenic Activity Against Colorectal Cancer

Voacamine has been identified as a novel inhibitor of EGFR (Epidermal Growth Factor Receptor), a protein that plays a crucial role in cell growth and survival . It has been shown to exert oncogenic activity against colorectal cancer both in vitro and in vivo . Voacamine concentration-dependently suppressed the proliferation and migration of CT26 and HCT116 cells, two types of colorectal cancer cells .

Induction of Apoptosis

In addition to its anti-proliferative effects, Voacamine also induces apoptosis, or programmed cell death, in cancer cells . It disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction and decreased ATP production . This results in an enhanced accumulation of intracellular reactive oxygen species, which can trigger apoptosis .

Inhibition of the EGFR/PI3K/Akt Pathway

Voacamine has been found to suppress the EGFR/PI3K/Akt pathway, a signaling pathway that is often dysregulated in cancer . This suppression leads to decreased phosphorylation of several proteins involved in this pathway, including EGFR, PI3K, Akt, mTOR, NF-kB, and P70S6 . This suggests that Voacamine could potentially be used as a targeted therapy for cancers with aberrant EGFR/PI3K/Akt signaling .

Enhancement of Chemotherapeutic Efficacy

Voacamine has been reported to enhance the cytotoxic effect of doxorubicin, a commonly used chemotherapeutic drug, on multidrug-resistant tumor cells . This suggests that Voacamine could potentially be used in combination with other chemotherapeutic agents to improve their efficacy .

Potential Use in Other Diseases

While most of the research on Voacamine has focused on its anticancer properties, its ability to inhibit the motility of parasitic worms suggests that it could potentially be used in the treatment of parasitic diseases . Further research is needed to explore this potential application.

作用机制

Target of Action

Voacamine, an indole alkaloid, primarily targets the P-glycoprotein 1 (P-gp) . P-gp is an efflux pump responsible for multidrug resistance in tumor cells . It also exhibits potent cannabinoid CB1 receptor antagonistic activity .

Mode of Action

Voacamine is possibly a substrate for P-gp . It may compete with anticancer drugs such as doxorubicin for P-gp transport, thereby decreasing the removal of these drugs . This interaction enhances the efficacy of anticancer drugs in multidrug-resistant tumor cells .

Biochemical Pathways

Voacamine has been found to disrupt the mitochondrial membrane potential, leading to mitochondrial dysfunction . This disruption results in decreased ATP production and an enhanced accumulation of intracellular reactive oxygen species . It also affects the hypoxic and fatty acid pathway .

Result of Action

Voacamine has been shown to have significant molecular and cellular effects. It disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction . This disruption results in decreased ATP production and an enhanced accumulation of intracellular reactive oxygen species . It also leads to elevated expression levels of pro-apoptotic related proteins (Bax, Cyt-C, cleaved caspases 3/8/9) and diminished expression of Bcl-2, Bid, PRAP, and caspases 3/8/9 .

Action Environment

The action of Voacamine can be influenced by various environmental factors. For instance, the plant from which Voacamine is derived, Voacanga africana, is widely used in many African countries . The alkaloids from this plant, including Voacamine, are known to exhibit toxicity in the form of cardiac depressor activity, asphyxia, convulsions, hypertension, and CNS depressant activities . These effects could potentially influence the action, efficacy, and stability of Voacamine.

安全和危害

未来方向

属性

IUPAC Name |

methyl (1S,15S,17S,18S)-17-ethyl-6-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N4O5/c1-7-24-15-23-20-43(42(49)52-6)39-27(13-14-47(21-23)40(24)43)29-19-36(50-4)30(17-34(29)45-39)31-16-28-25(8-2)22-46(3)35(37(28)41(48)51-5)18-32-26-11-9-10-12-33(26)44-38(31)32/h8-12,17,19,23-24,28,31,35,37,40,44-45H,7,13-16,18,20-22H2,1-6H3/b25-8-/t23-,24-,28-,31+,35+,37?,40-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMIRXRRQJNZJT-XRMSBCOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H52N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Voacamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.23e-03 g/L | |

| Record name | Voacamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Voacamine is possibly a substrate for P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance in tumor cells. Voacamine may compete with anticancer drugs such as doxorubicin for P-gp transport, decreasing removal of doxorubicin. | |

| Record name | Voacamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Voacamine | |

CAS RN |

3371-85-5 | |

| Record name | Voacamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl 12-methoxy-13-(17-methoxy-17-oxovobasan-3α-yl)ibogamine-18-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Voacamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Voacamine?

A1: Voacamine demonstrates multiple mechanisms of action, making it a fascinating subject for research. It exhibits a high affinity for Interleukin-2 Receptor α (IL-2Rα), with an equilibrium dissociation constant (KD) of 1.85 × 10−7 M []. This interaction suggests a potential role in modulating immune responses. Additionally, Voacamine has shown inhibitory effects on P-glycoprotein (P-gp), a transmembrane protein responsible for multidrug resistance in tumor cells [, , ]. By inhibiting P-gp, Voacamine may enhance the efficacy of conventional chemotherapeutics. Further studies suggest Voacamine induces apoptosis-independent autophagic cell death in both sensitive and multidrug-resistant human osteosarcoma cells [].

Q2: What is the molecular formula and weight of Voacamine?

A2: Voacamine has the molecular formula C43H52N4O6 and a molecular weight of 708.9 g/mol [].

Q3: What spectroscopic data is available for characterizing Voacamine?

A3: Voacamine can be characterized using various spectroscopic techniques, including 1H and 13C NMR, and MS. Unambiguous assignment of its structure has been achieved through HSQC, HMBC, and NOESY experiments []. Researchers have also used UV spectroscopy to identify Voacamine, with characteristic absorption maxima at 225 and 287 nm [].

Q4: What are the potential therapeutic applications of Voacamine?

A4: Voacamine has shown promising activities against various diseases in preclinical studies. These include:

- Cancer: Voacamine exhibits cytotoxic effects against various cancer cell lines, including multidrug-resistant osteosarcoma [, , , , , , ], melanoma [], and colorectal cancer cells []. Its ability to inhibit P-glycoprotein makes it a potential candidate for overcoming multidrug resistance in cancer treatment.

- Parasitic Infections: Voacamine demonstrates activity against Onchocerca ochengi [, ] and Loa loa [], parasites responsible for Onchocerciasis (River Blindness) and Loiasis, respectively. It also shows promising activity against Leishmania parasites [, , ].

- Tuberculosis: Research indicates Voacamine exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Rv [, ].

Q5: How does Voacamine's structure relate to its biological activity?

A5: Voacamine belongs to the bis-indole alkaloid family and its structure plays a crucial role in its biological activity. Studies comparing various bis-indole alkaloids, including synthetic analogs, have shown that the position of attachment of the vobasane unit on the iboga moiety and the presence of an N-methyl group on the vobasane unit significantly influence cytotoxicity []. For instance, Voacamine is notably more potent than monomeric ibogan-type alkaloids like ibogaine and voacangine against Mycobacterium tuberculosis []. Additionally, the dimeric nature of Voacamine contributes to its ability to inhibit P-glycoprotein, as demonstrated by its stronger inhibitory effect compared to the monomeric alkaloid coronaridine [].

Q6: Are there any known resistance mechanisms to Voacamine?

A6: While specific resistance mechanisms to Voacamine have not been extensively studied, its activity against multidrug-resistant cancer cells, which often overexpress efflux pumps like P-glycoprotein, suggests that it might be less susceptible to these common resistance mechanisms [, , , , ]. Further research is needed to fully elucidate potential resistance mechanisms that may develop against Voacamine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。